N-(cyclopropylmethyl)-2-ethyl-6-methylaniline
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Overview
Description
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline is an organic compound that belongs to the class of anilines It features a cyclopropylmethyl group attached to the nitrogen atom, an ethyl group at the second position, and a methyl group at the sixth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-ethyl-6-methylaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-ethyl-6-methylaniline, is prepared through standard aniline synthesis methods.
Cyclopropylmethylation: The aniline derivative undergoes a cyclopropylmethylation reaction. This can be achieved using cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated anilines, nitroanilines.
Scientific Research Applications
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group may enhance its binding affinity to certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-ethyl-4-methylaniline
- N-(cyclopropylmethyl)-2-ethyl-6-chloroaniline
- N-(cyclopropylmethyl)-2-ethyl-6-fluoroaniline
Uniqueness
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline is unique due to the specific positioning of the ethyl and methyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group further distinguishes it from other aniline derivatives, potentially enhancing its stability and binding properties .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C13H19N/c1-3-12-6-4-5-10(2)13(12)14-9-11-7-8-11/h4-6,11,14H,3,7-9H2,1-2H3 |
InChI Key |
XSGMKUAAWLWFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NCC2CC2)C |
Origin of Product |
United States |
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